molecular formula C17H22N4O3S2 B6587782 N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide CAS No. 1234977-54-8

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide

Cat. No.: B6587782
CAS No.: 1234977-54-8
M. Wt: 394.5 g/mol
InChI Key: WWPJQWKRNHUFHY-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological properties such as antimicrobial, fungicidal, and pharmaceutical applications .


Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these compounds with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are then prepared by reacting these hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of similar 1,3,4-thiadiazole derivatives has been characterized using 1H NMR, 13C NMR, IR, MS, and elemental analysis . The NMR spectra typically show signals corresponding to the various functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactivity of similar 1,3,4-thiadiazole derivatives involves reactions with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds . These reactions are often carried out in the presence of a base such as triethylamine .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar 1,3,4-thiadiazole derivatives have been characterized using techniques such as NMR spectroscopy . The NMR spectra provide information about the chemical environment of the various atoms in the molecule .

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. Given their wide range of biological properties, these compounds could be potential candidates for the development of new pharmaceutical drugs .

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-13-16(25-20-19-13)17(22)21-9-7-14(8-10-21)11-18-26(23,24)12-15-5-3-2-4-6-15/h2-6,14,18H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPJQWKRNHUFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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